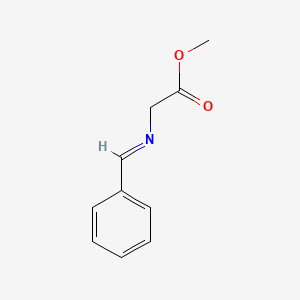

2-(苄叉氨基)乙酸甲酯

描述

Methyl 2-(benzylideneamino)acetate is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 .

Synthesis Analysis

The synthesis of Methyl 2-(benzylideneamino)acetate involves the treatment of methyl 2-aminoacetate hydrochloride with Et3N and PhCHO . The reaction mixture is stirred at room temperature overnight, and then concentrated in vacuo. The residue is diluted with EtOAc and filtered. The filtrate is concentrated in vacuo to afford the crude product methyl 2-(benzylideneamino)acetate, which is used for the next step without further purification .Molecular Structure Analysis

The molecular structure of Methyl 2-(benzylideneamino)acetate is represented by the InChI code: 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ .Chemical Reactions Analysis

Methyl 2-(benzylideneamino)acetate is involved in various chemical reactions. For instance, it can be used in the synthesis of diverse trans-naphtho .Physical And Chemical Properties Analysis

Methyl 2-(benzylideneamino)acetate is a compound with a molecular weight of 177.2 . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the available resources.Relevant Papers The relevant papers for Methyl 2-(benzylideneamino)acetate include studies on its synthesis , its use in the synthesis of diverse trans-naphtho , and its potential applications in the synthesis of biologically active compounds .

科学研究应用

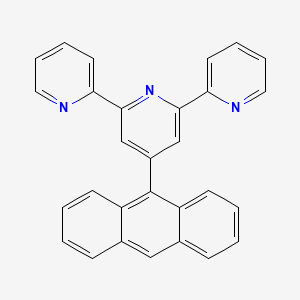

基于DNA的混合催化剂的合成

2-(苄叉氨基)乙酸甲酯: 已被用于合成新型基于DNA的混合催化剂。 这些催化剂旨在将DNA的酶促能力与过渡金属配体结合起来,从而提高其在各种有机反应中的有效性 。这种创新方法允许在室温下水性介质中进行反应,与传统酶催化相比具有显著优势,传统酶催化通常需要严格的条件。

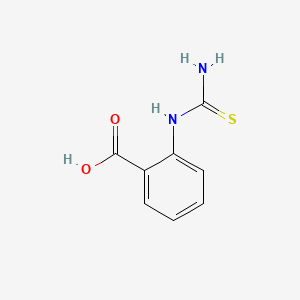

医药应用

在医学领域,2-(苄叉氨基)乙酸甲酯是合成含咪唑化合物的先导化合物。 这些化合物表现出广泛的生物活性,包括抗菌、抗肿瘤和抗炎作用 。这种化合物在药物合成中的多功能性突出了其在开发新型治疗剂方面的潜力。

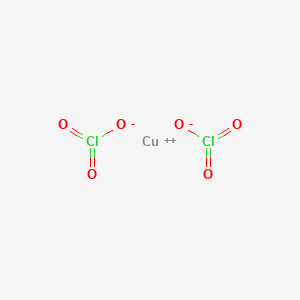

材料科学

该化合物在材料科学中起着作用,是合成铂亚砜配合物的合成过程的一部分。 这些配合物然后用于形成Pt(bipym)Cl2,它是进一步反应的先导化合物,涉及2-(苄叉氨基)乙酸甲酯 。这类材料对于开发具有特定所需性能的新材料至关重要。

环境科学

虽然搜索结果中没有明确详细说明在环境科学中的直接应用,但该化合物在合成材料和催化剂中的作用表明了潜在的环境益处。 例如,源自2-(苄叉氨基)乙酸甲酯的催化剂可用于促进环境友好的化学反应,或用于制造更具可持续性的材料 .

分析化学

2-(苄叉氨基)乙酸甲酯: 参与分析化学,它可能用作各种化学分析中的标准品或试剂。 其性质,如溶解度和反应性,使其成为测试和开发新分析方法的宝贵化合物 .

生物化学

在生物化学中,2-(苄叉氨基)乙酸甲酯是合成手性分子和其他复杂生化结构的一部分。 它已被用于研究探索产乙酸菌中甲醇转化的生物能量学,这对于理解和利用微生物过程进行生物技术应用至关重要 .

工业用途

在工业上,2-(苄叉氨基)乙酸甲酯因其甜美的花香而被用于香料行业。 它用作生产各种用于香水和其他香味产品的芳香化合物的化学中间体.

作用机制

Target of Action

Similar compounds, such as imidazole derivatives, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it’s plausible that Methyl 2-(benzylideneamino)acetate may interact with a variety of biological targets.

Mode of Action

Based on the wide range of activities exhibited by similar compounds, it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to the observed biological effects .

Pharmacokinetics

The compound’s lipophilicity and electronic and charge properties are likely to influence its bioavailability and pharmacokinetic profile .

Result of Action

Given the range of activities exhibited by similar compounds, it’s plausible that this compound may have diverse effects at the molecular and cellular level .

生化分析

Biochemical Properties

Methyl 2-(benzylideneamino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases, which are enzymes that remove phosphate groups from molecules. This interaction can influence the activity of phosphatases, thereby affecting various biochemical pathways. Additionally, Methyl 2-(benzylideneamino)acetate may interact with other biomolecules such as caspases, which are involved in apoptosis, and integrins, which play a role in cell adhesion and signaling.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(benzylideneamino)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, such as phosphatases, and modulate their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, Methyl 2-(benzylideneamino)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(benzylideneamino)acetate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Methyl 2-(benzylideneamino)acetate is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained effects on cell behavior and function.

属性

IUPAC Name |

methyl 2-(benzylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIONBBMZSLNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400212 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66646-88-6 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [(phenylmethylidene)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)